ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycyl}piperazine-1-carboxylate
Overview
Description
Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Glycyl Intermediate: The reaction begins with the formation of the glycyl intermediate by reacting 4-chlorobenzenesulfonyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine.
Coupling with Piperazine: The glycyl intermediate is then coupled with piperazine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine derivative.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or aromatic positions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
Scientific Research Applications
Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycyl}piperazine-1-carboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonyl group and aromatic substituents play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate: Similar structure but with a methyl group instead of the 3,4-dimethylphenyl group.
Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}piperazine-1-carboxylate: Similar structure but with a phenyl group instead of the 3,4-dimethylphenyl group.
Uniqueness
Ethyl 4-{N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycyl}piperazine-1-carboxylate is unique due to the presence of the 3,4-dimethylphenyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
ethyl 4-[2-(N-(4-chlorophenyl)sulfonyl-3,4-dimethylanilino)acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c1-4-32-23(29)26-13-11-25(12-14-26)22(28)16-27(20-8-5-17(2)18(3)15-20)33(30,31)21-9-6-19(24)7-10-21/h5-10,15H,4,11-14,16H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAFNRBNEPOOOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC(=C(C=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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